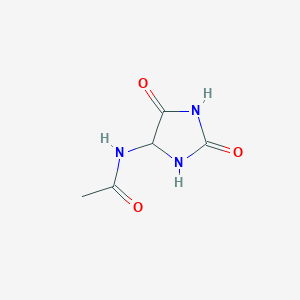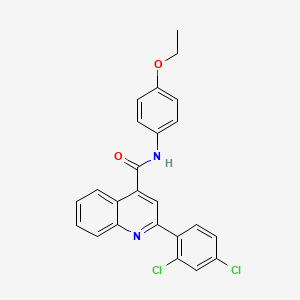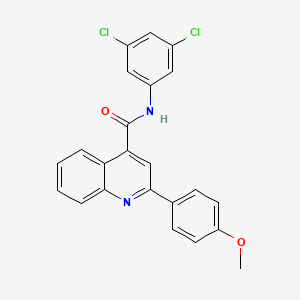
N-(2,5-dioxoimidazolidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dioxoimidazolidin-4-yl)acetamide is a chemical compound with the molecular formula C5H7N3O3 It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with two carbonyl groups at positions 2 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxoimidazolidin-4-yl)acetamide typically involves the reaction of glycine with urea under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include heating the reactants in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dioxoimidazolidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted acetamides.
Applications De Recherche Scientifique
N-(2,5-dioxoimidazolidin-4-yl)acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(2,5-dioxoimidazolidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,5-dioxoimidazolidin-4-yl)phenylacetamide: This compound has a phenyl group attached to the acetamide moiety, which can influence its chemical properties and biological activities.
2,5-dioxoimidazolidin-4-yl acetic acid: This compound has a carboxylic acid group instead of an acetamide group, which can affect its reactivity and applications.
Uniqueness
N-(2,5-dioxoimidazolidin-4-yl)acetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C5H7N3O3 |
|---|---|
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
N-(2,5-dioxoimidazolidin-4-yl)acetamide |
InChI |
InChI=1S/C5H7N3O3/c1-2(9)6-3-4(10)8-5(11)7-3/h3H,1H3,(H,6,9)(H2,7,8,10,11) |
Clé InChI |
CSGWGMMFAMMBSX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(=O)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B12988534.png)









![5-Azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B12988582.png)
